molecular formula C10H14BrCl3O B1256163 Costatol CAS No. 63023-57-4

Costatol

Cat. No.: B1256163
CAS No.: 63023-57-4
M. Wt: 336.5 g/mol
InChI Key: SQYDBYIHOGYNDJ-PCKXRWOGSA-N
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Description

Costatol (compound 15) is an acyclic oxygen-containing monoterpene isolated from the marine red alga Plocamium costatum collected in Tasmania, Australia . Unlike other halogenated analogs in this genus, this compound is distinguished by its oxygen functional groups, which confer unique chemical reactivity and bioactivity. Its structural elucidation revealed an acyclic backbone with hydroxyl and ether groups, making it a rare example of oxygenated terpenes in marine algae .

Properties

CAS No.

63023-57-4

Molecular Formula

C10H14BrCl3O

Molecular Weight

336.5 g/mol

IUPAC Name

(2S,3E,6R,7Z)-1-bromo-4,6,8-trichloro-3,7-dimethylocta-3,7-dien-2-ol

InChI

InChI=1S/C10H14BrCl3O/c1-6(5-12)8(13)3-9(14)7(2)10(15)4-11/h5,8,10,15H,3-4H2,1-2H3/b6-5-,9-7+/t8-,10-/m1/s1

InChI Key

SQYDBYIHOGYNDJ-PCKXRWOGSA-N

SMILES

CC(=CCl)C(CC(=C(C)C(CBr)O)Cl)Cl

Isomeric SMILES

C/C(=C/Cl)/[C@@H](C/C(=C(/C)\[C@@H](CBr)O)/Cl)Cl

Canonical SMILES

CC(=CCl)C(CC(=C(C)C(CBr)O)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

This compound vs. Preplocamane A (13)

  • Source : Preplocamane A is isolated from Plocamium violaceum .
  • Structural Features: Preplocamane A: Acyclic polyhalogenated monoterpene with bromine and chlorine substituents. this compound: Acyclic oxygen-containing monoterpene with hydroxyl/ether groups; lacks halogens.
  • Key Difference : Preplocamane A relies on halogenation for chemical defense, whereas this compound’s oxygen groups may enable hydrogen bonding, influencing solubility and interaction with biological targets .

This compound vs. Compound 2 (from P. oregonum)

  • Source: Compound 2 is a brominated and chlorinated acyclic monoterpene from P. oregonum .
  • Structural Features :
    • Compound 2 : Contains Br and Cl atoms in an acyclic framework.
    • This compound : Substitutes halogens with oxygen atoms.
  • Ecological Implication : The halogenation in Compound 2 suggests adaptation to predator-rich environments, while this compound’s oxygenation may correlate with Tasmania’s unique marine conditions .

This compound vs. Trihalo/Pentahalo Analogs from P. cartilagenium

  • Source : P. cartilagenium produces trihalo (3 halogens) and pentahalo (5 halogens) acyclic analogs .
  • Structural Features :
    • Trihalo/Pentahalo Analogs : High halogen content (Cl/Br) in acyclic chains.
    • This compound : Oxygen functional groups replace halogens.

Comparative Data Table

Compound Source Species Backbone Functional Groups Halogenation Ecological Role
This compound (15) P. costatum (Tasmania) Acyclic Hydroxyl, Ether None Chemical defense?
Preplocamane A (13) P. violaceum Acyclic Br, Cl Bromine, Chlorine Predator deterrence
Compound 2 P. oregonum Acyclic Br, Cl Bromine, Chlorine Antimicrobial activity?
Trihalo Analog P. cartilagenium Acyclic Cl/Br (3 substitutions) Chlorine/Bromine Defense against herbivory

Research Findings and Implications

  • Structural Trends : The Plocamium genus demonstrates a trade-off between halogenation and oxygenation. This compound’s lack of halogens contrasts with the prevalent halogenation in other species, suggesting niche-specific biosynthesis pathways .
  • Bioactivity Gaps: While halogenated analogs are studied for antimicrobial and cytotoxic properties, this compound’s bioactivity remains undercharacterized.
  • Geographic Influence : The Tasmanian P. costatum population’s unique chemistry highlights the role of environmental factors in secondary metabolite production .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Costatol
Reactant of Route 2
Costatol

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